Strategic Utilization of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline in Next-Generation Kinase Inhibitor Synthesis
Strategic Utilization of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline in Next-Generation Kinase Inhibitor Synthesis
Executive Summary
4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6) represents a critical pharmacophore scaffold in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) and Factor Xa anticoagulants. Its structural utility lies in the precise arrangement of halogen atoms—specifically the 2-fluoro and 4-chloro substituents—combined with a 2-methoxyethyl solubility-enhancing tail.
This guide serves as a technical whitepaper for synthetic chemists and drug developers. It details the optimized synthesis, structural activity relationships (SAR), and safety protocols required to utilize this intermediate effectively. Unlike generic aniline derivatives, this molecule offers a unique balance of metabolic stability (via the C-F bond) and synthetic versatility (via the C-Cl handle), making it a prime candidate for exploring bioisosteric replacements in EGFR and ALK inhibitor pipelines.
Chemical Identity & Structural Analysis[1][2][3]
The molecule is a tri-substituted benzene ring featuring an electron-withdrawing fluorine atom ortho to the nitrogen, a chlorine atom in the para position, and an N-alkyl ether chain.
| Property | Specification |
| Chemical Name | 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline |
| CAS Number | 1250248-72-6 |
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
| Appearance | Pale yellow to brown viscous oil or low-melting solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |
| Key Functionality | 2-F: Metabolic block, H-bond acceptor.4-Cl: Lipophilic handle, site for Pd-catalyzed coupling.N-Tail: Solubilizing group, mimics hydrophilic pockets. |
Structural Logic & SAR Implications
-
Orthogonal Reactivity: The 4-chloro position is sufficiently deactivated to resist nucleophilic attack during N-alkylation but remains active for Buchwald-Hartwig or Suzuki couplings in subsequent steps.
-
Conformational Lock: The ortho-fluorine atom can induce a specific conformation via intramolecular H-bonding with the aniline proton (if available) or by steric repulsion, often locking the phenyl ring into a bioactive orientation within a kinase ATP-binding pocket.
Synthetic Pathways & Experimental Protocols
Two primary routes exist for synthesizing this intermediate. Route A (Direct Alkylation) is preferred for industrial scalability, while Route B (Reductive Amination) is utilized when avoiding alkyl halides is necessary for green chemistry compliance.
DOT Diagram: Synthesis Workflow
Caption: Optimized workflow for the mono-alkylation of 4-chloro-2-fluoroaniline. High-contrast nodes indicate critical process steps.
Protocol: Route A (Direct Alkylation)
Objective: Selective mono-alkylation of the aniline nitrogen.
Materials:
-
4-Chloro-2-fluoroaniline (1.0 eq)
-
1-Bromo-2-methoxyethane (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Sodium Iodide (NaI) (0.1 eq - Catalyst)
-
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-fluoroaniline (10 mmol) in anhydrous ACN (30 mL).
-
Addition: Add finely ground
(20 mmol) and catalytic NaI (1 mmol). Stir for 10 minutes at room temperature. -
Alkylation: Add 1-bromo-2-methoxyethane (11 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (80-85°C) for 12–16 hours. Note: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS to ensure mono-alkylation vs. bis-alkylation.
-
Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over
.[1] -
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The bis-alkylated byproduct (if any) elutes first; the mono-alkylated product elutes second.
Yield Expectation: 75–85%.
Medicinal Chemistry Applications
This molecule is a strategic scaffold for "Scaffold Hopping" in kinase inhibitor design. It sits in the chemical space between the 3-chloro-4-fluoroanilines (found in Gefitinib ) and the methoxy-substituted anilines (found in Osimertinib ).
Strategic Value in Drug Design
-
EGFR T790M/C797S Inhibition: The 2-methoxyethyl tail mimics the solubility-enhancing regions of third-generation EGFR inhibitors. By using the 4-Cl variant, researchers can probe the hydrophobic depth of the ATP-binding pocket. The Cl atom serves as a handle to couple with pyrimidine or quinazoline cores via Buchwald-Hartwig amination.
-
Factor Xa Inhibition: Patent literature suggests the utility of diamine derivatives of this scaffold in anticoagulation therapies, where the halogenated ring occupies the S1 specificity pocket of the protease.
DOT Diagram: Retrosynthetic Logic
Caption: Retrosynthetic analysis showing the convergence of the aniline intermediate with a heterocyclic core to form the final API.
Analytical Characterization (QC/QA)
To ensure the integrity of the intermediate before using it in high-value coupling reactions, the following specifications must be met.
| Technique | Expected Result | Causality/Reasoning |
| ¹H-NMR (DMSO-d₆) | Triplet at ~3.3 ppm (OCH₃), Multiplets at 3.2-3.5 ppm (Ethyl chain). Aromatic signals: ~6.5-7.2 ppm. | Confirms the integrity of the N-alkyl chain and the substitution pattern on the ring. |
| ¹⁹F-NMR | Single peak at ~-130 to -135 ppm. | The fluorine atom provides a clean diagnostic handle to ensure no defluorination occurred. |
| LC-MS (ESI+) | [M+H]⁺ = 204.05 (approx). | Confirms molecular weight. Look for the characteristic Cl isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). |
| HPLC Purity | >98.0% (Area %).[2] | Critical to avoid poisoning Pd-catalysts in subsequent coupling steps with unreacted aniline. |
Safety & Handling
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed or in contact with skin (Category 3).
-
Irritant: Causes serious eye damage and skin irritation.[3]
-
Target Organs: Blood (Methemoglobinemia potential typical of anilines).
Handling Protocol:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids.
References
-
Finlay, M. R., et al. (2014).[4][5] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor."[4][6] Journal of Medicinal Chemistry.
-
Cross, D. A., et al. (2014).[4] "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer."[6] Cancer Discovery.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 57946-56-2 (4-Chloro-2-fluoroaniline)." PubChem.
-
European Patent Office. (2004). "EP1405852A1 - Diamine derivatives." Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
